

2-Ethylhexyl 3-mercaptopropionate physical and chemical properties

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Compound of Interest

2-Ethylhexyl 3mercaptopropionate

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An In-depth Technical Guide to 2-Ethylhexyl 3-Mercaptopropionate

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethylhexyl 3-mercaptopropionate**, tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and analysis, and relevant safety information.

Core Physical and Chemical Properties

2-Ethylhexyl 3-mercaptopropionate is a specialty chemical with a range of applications, including as an intermediate in the synthesis of various organic compounds. A summary of its key physical and chemical properties is presented below.



Property	Value	Reference(s)
CAS Number	50448-95-8	[1][2]
Molecular Formula	C11H22O2S	[2]
Molecular Weight	218.36 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid	[1]
Specific Gravity	0.964 to 0.970 @ 20°C	[3]
Refractive Index	1.458 to 1.464 @ 20°C	[3]
Boiling Point	283 to 284 °C @ 760 mmHg	[3]
Flash Point	148.33 °C (299.00 °F)	[3]
Solubility	Insoluble in water; Soluble in alcohol.	[4]
Purity	>98.0% (GC)	[1]

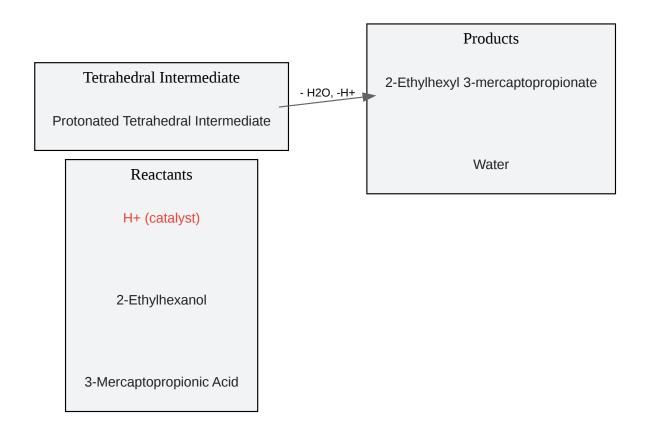
Synthesis of 2-Ethylhexyl 3-Mercaptopropionate

The primary method for synthesizing **2-Ethylhexyl 3-mercaptopropionate** is through the Fischer esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.





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Caption: Fischer Esterification of 3-Mercaptopropionic Acid with 2-Ethylhexanol.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of **2-Ethylhexyl 3-mercaptopropionate** based on the principles of Fischer esterification.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-mercaptopropionic acid and a molar excess of 2-ethylhexanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

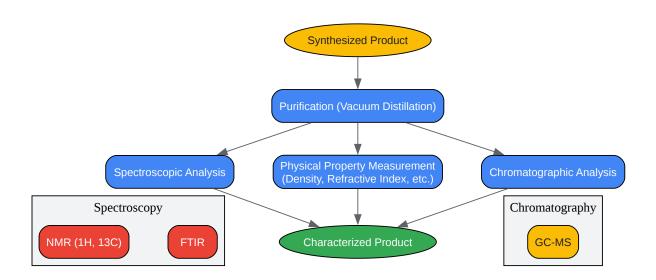


- Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.
- Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After completion, cool the reaction mixture. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to remove the solvent.
- Purification: The crude product can be purified by vacuum distillation to obtain the final highpurity 2-Ethylhexyl 3-mercaptopropionate.

Experimental Protocols for Characterization

A general workflow for the characterization of synthesized **2-Ethylhexyl 3-mercaptopropionate** is outlined below.





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Caption: General Experimental Workflow for Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

- Sample Preparation: Dissolve a small amount of the purified 2-Ethylhexyl 3-mercaptopropionate in a deuterated solvent (e.g., CDCl3).
- Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, integration, and coupling patterns of the peaks will confirm the presence of the ethylhexyl and mercaptopropionate moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

• Sample Preparation: As a liquid, the sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.



 Analysis: The resulting spectrum should show characteristic absorption bands for the ester carbonyl group (C=O) and the thiol group (S-H).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to determine the purity of the compound and confirm its molecular weight.

- Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent.
- Analysis: The gas chromatogram will indicate the purity of the sample, with a single major
 peak expected for the pure compound. The mass spectrum will show the molecular ion peak
 corresponding to the molecular weight of 2-Ethylhexyl 3-mercaptopropionate, along with
 characteristic fragmentation patterns.

Safety Information

2-Ethylhexyl 3-mercaptopropionate should be handled with appropriate safety precautions in a well-ventilated area. According to some safety data, it may cause skin and serious eye irritation. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Applications

2-Ethylhexyl 3-mercaptopropionate is used as an intermediate in the synthesis of various chemical compounds. It also finds application in the production of polymers where it can act as a chain transfer agent to control molecular weight. Additionally, it is used in the formulation of certain materials to enhance their long-term stability.

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